Product packaging for 2-Bibenzylcarboxylic Acid(Cat. No.:CAS No. 4890-85-1)

2-Bibenzylcarboxylic Acid

Cat. No.: B177181
CAS No.: 4890-85-1
M. Wt: 226.27 g/mol
InChI Key: IOHPVZBSOKLVMN-UHFFFAOYSA-N
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Description

2-Bibenzylcarboxylic Acid is a chemical compound of interest in organic synthesis and pharmaceutical research. As a bibenzyl derivative featuring a carboxylic acid functional group, it serves as a versatile building block for the preparation of more complex molecules. Researchers utilize this compound in the development of novel therapeutic agents and to study structure-activity relationships. It is also a key intermediate in material science for creating specialized polymers and ligands. Please note that the specific mechanisms of action and detailed research applications for this particular compound are an active area of investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B177181 2-Bibenzylcarboxylic Acid CAS No. 4890-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHPVZBSOKLVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197636
Record name o-Phenethylbenzoic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4890-85-1
Record name 2-(2-Phenylethyl)benzoic acid
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Record name o-Phenethylbenzoic acid
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Record name o-Phenethylbenzoic acid
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Record name 2-(2-Phenylethyl)benzoic acid
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Advanced Synthetic Strategies for 2 Bibenzylcarboxylic Acid and Its Analogs

Established Synthetic Pathways and Methodological Advancements

Traditional and modern methods provide a robust foundation for the synthesis of the 2-bibenzylcarboxylic acid scaffold. These approaches often involve condensation reactions or sophisticated metal-catalyzed cross-couplings, each with distinct advantages and mechanistic features.

Phthalic Anhydride (B1165640) Based Condensation and Derivatization Routes

A classical approach to bibenzyl-type structures involves the condensation of phthalic anhydride with active methylene (B1212753) compounds like phenylacetic acid. This reaction, typically conducted in the presence of a base such as sodium acetate (B1210297) at high temperatures (230-240°C), initially yields benzalphthalide (B177156). orgsyn.org While not directly forming this compound, this intermediate is a key precursor that can be subjected to further derivatization to achieve the target scaffold.

The initial condensation proceeds via the formation of an enolate from phenylacetic acid, which then attacks one of the carbonyl groups of phthalic anhydride. Subsequent dehydration leads to the formation of the benzalphthalide product. orgsyn.org The reaction progress can be monitored by observing the distillation of water. orgsyn.org Variations of this method involve using different base and solvent systems, such as triethylamine (B128534) and acetic anhydride, to facilitate the condensation under potentially milder conditions. ntis.gov The resulting benzalphthalide can then be subjected to reduction and rearrangement steps to generate the desired bibenzyl backbone. Another related synthesis involves reacting phthalic anhydride with substituted anilines to form 2-[(substitutedphenyl) carbamoyl] benzoic acids, which represent another class of derivatives originating from this versatile starting material. researchgate.net

Table 1: Conditions for Phthalic Anhydride Condensation Reactions
ReactantsCatalyst/BaseSolventTemperature (°C)ProductReference
Phthalic Anhydride, Phenylacetic AcidSodium AcetateNone (Melt)230-240Benzalphthalide orgsyn.org
Phthalic Anhydride, Phenylacetic AcidTriethylamineAcetic AnhydrideNot specifiedBenzalphthalide ntis.gov
Phthalic Anhydride, o-chloroanilineNoneTHFReflux2-[(2-chlorophenyl) carbamoyl] benzoic acid researchgate.net

Palladium-Catalyzed Coupling Reactions and Mechanistic Considerations

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation, with palladium-catalyzed cross-coupling reactions being particularly prominent. These methods provide a more direct and often more versatile route to this compound and its analogs compared to classical condensation methods.

A key strategy involves the direct benzylation of carboxylic acids through palladium-catalyzed C-H activation of a benzylic position. organic-chemistry.orgnih.gov For instance, a carboxylic acid can be coupled with toluene (B28343), where the palladium catalyst activates a C(sp³)-H bond of the toluene methyl group. organic-chemistry.org The reaction is typically performed using a Pd(OAc)₂ catalyst in the presence of an oxidant (like O₂) and additives that facilitate catalyst turnover and C-H bond cleavage. organic-chemistry.org

The proposed mechanism for such reactions often involves the formation of a benzyl-palladium(II) intermediate. organic-chemistry.org The catalytic cycle can be summarized as follows:

C-H Activation: The Pd(II) catalyst reacts with the benzylic C-H bond of the coupling partner (e.g., toluene) to form a benzyl-Pd(II) complex.

Coordination/Nucleophilic Attack: The carboxylic acid substrate coordinates to the palladium center or acts as a nucleophile.

Reductive Elimination: The benzyl (B1604629) group and the carboxylate group couple, releasing the benzyl ester product and a Pd(0) species.

Catalyst Reoxidation: The Pd(0) is reoxidized to the active Pd(II) state by an oxidant, allowing the cycle to continue. organic-chemistry.org

This approach is atom-economical and avoids the need for pre-functionalized starting materials like benzyl halides. organic-chemistry.org The choice of ligands and additives is critical for achieving high yields and selectivity. mdpi.com Water can play a crucial role in some systems by promoting the generation of the active Pd(II) cationic species. mdpi.com

Table 2: Examples of Palladium-Catalyzed Benzylation Reactions
SubstratesCatalystAdditives/LigandsSolventKey FeatureReference
Indole–carboxylic acids, Benzyl alcoholsPd(OAc)₂, PdCl₂, or Pd₂(dba)₃Water-soluble phosphine (B1218219) ligandWaterDomino C3–H bond activation/benzylation mdpi.com
Carboxylic acids, ToluenePd(OAc)₂Trifluoromethanesulfonic acid, DMATolueneDirect benzylic C-H acyloxylation organic-chemistry.org
Aryl Benzyl Sulfides, Aryl BromidesPd(dba)₂NiXantPhosCPMEDebenzylative cross-coupling organic-chemistry.org

Novel Approaches in Asymmetric Synthesis

The synthesis of enantiomerically pure this compound analogs is a significant challenge, as the benzylic carbon atom adjacent to the carboxylic acid can be a stereocenter. Novel strategies in asymmetric synthesis aim to control this stereochemistry through the use of chiral catalysts or auxiliaries.

One promising approach is the use of bifunctional organocatalysts. These catalysts, which may contain functional groups like a (thio)urea and a tertiary amine on a chiral scaffold, can cooperatively activate both the nucleophile and the electrophile in a spatially defined manner. nih.gov While demonstrated for the synthesis of axially chiral benzamides, this principle can be extended to create stereocenters by guiding the approach of a benzylating agent to a prochiral substrate. nih.gov

Another strategy involves chiral auxiliary-directed synthesis. In this method, a prochiral substrate is attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. For example, chiral auxiliaries like oxazolidinones have been explored for the diastereoselective benzylation of malonic acid esters. usm.edu After the key bond-forming step, the auxiliary can be cleaved to reveal the enantioenriched product.

Domino reactions initiated by a chiral reagent also represent a powerful tool. For instance, the conjugate addition of a chiral lithium amide to a prochiral dienoate can trigger a sequence of reactions, including an intramolecular cyclization, to form complex structures with multiple stereocenters in a single operation. nih.gov Adapting such tandem strategies could provide a highly efficient pathway to complex, chiral bibenzyl analogs.

Green Chemistry Principles in Scalable Production

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and scalable manufacturing processes. Key goals include minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

A significant advancement is the use of water as a reaction solvent. Palladium-catalyzed C-H activation/benzylation reactions have been successfully developed in water, which not only reduces reliance on volatile organic compounds but can also enhance catalytic activity. mdpi.com The use of water-soluble ligands is critical for the success of these aqueous-phase reactions. mdpi.com

Catalyst recyclability is another cornerstone of green synthesis. The development of heterogeneous or water-soluble catalysts, such as fullerene-supported PdCl₂ nanocatalysts, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches. researchgate.net This reduces the cost and environmental impact associated with heavy metal catalysts.

Furthermore, moving away from stoichiometric reagents to catalytic, atom-economical reactions is a fundamental green principle. Direct C-H activation pathways are inherently greener than classical methods that require pre-functionalization (e.g., halogenation) and generate stoichiometric byproducts. organic-chemistry.org Similarly, using environmentally benign oxidants like molecular oxygen or hydrogen peroxide is preferable to heavy metal-based oxidants. organic-chemistry.orgorganic-chemistry.org Solvent-free, or solid-state, reactions, where reactants are ground together, represent another effective strategy to eliminate solvent waste and can sometimes lead to faster reaction times. wjpmr.com

Chemical Reactivity and Functional Group Transformations of 2 Bibenzylcarboxylic Acid

Carboxylic Acid Group Reactions

The carboxylic acid moiety is typically the most reactive site for nucleophilic acyl substitution, providing a gateway to a variety of derivatives.

Esterification and Amidation Reactions

The carboxyl group of 2-bibenzylcarboxylic acid readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This equilibrium-driven reaction typically requires heat and the removal of water to favor the formation of the ester product. masterorganicchemistry.comyoutube.com Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Similarly, amidation can be achieved by reacting this compound with a primary or secondary amine. This transformation is fundamental in the synthesis of peptides and other biologically relevant molecules. nih.gov While direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt, coupling agents or conversion to a more reactive species are often employed. rsc.orgyoutube.com Catalysts like boric acid or niobia (Nb₂O₅) can facilitate direct amidation by activating the carboxylic acid. researchgate.netscispace.com

Table 1: Examples of Esterification and Amidation Reactions
Reaction TypeReactantTypical Conditions/CatalystProduct
EsterificationMethanol (CH₃OH)H₂SO₄ (catalytic), heatMethyl 2-bibenzylcarboxylate
EsterificationEthanol (CH₃CH₂OH)TsOH (catalytic), Dean-Stark trapEthyl 2-bibenzylcarboxylate
AmidationBenzylamine (C₆H₅CH₂NH₂)Heat (180-200°C) or ZrCl₄ catalystN-Benzyl-2-bibenzylamide
AmidationAniline (C₆H₅NH₂)Nb₂O₅ catalyst, heatN-Phenyl-2-bibenzylamide

Conversion to Acid Chlorides and Subsequent Derivatizations

For enhanced reactivity, this compound can be converted to its corresponding acid chloride, 2-bibenzylcarbonyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles. researchgate.net

This intermediate is not typically isolated and is used in situ to synthesize other derivatives. For instance, its reaction with alcohols (alcoholysis) provides an alternative, often faster, route to esters than direct esterification. Likewise, reaction with amines (aminolysis) is a highly efficient method for amide synthesis, proceeding rapidly even at low temperatures. Furthermore, 2-bibenzylcarbonyl chloride can participate in Friedel-Crafts acylation reactions with electron-rich aromatic compounds to form diaryl ketones. masterorganicchemistry.com

Aromatic Ring Functionalizations

The two phenyl rings of this compound are susceptible to electrophilic attack, although their reactivity is influenced by the attached substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) introduces new functional groups onto the aromatic rings. makingmolecules.commasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the existing substituents.

Ring A (Substituted with -COOH and -CH₂CH₂Ph): The carboxylic acid group is a powerful electron-withdrawing group and a meta-director. quora.comdoubtnut.comdoubtnut.comsarthaks.com Conversely, the phenethyl group is a weak electron-donating group and an ortho-, para-director. In this scenario, the deactivating effect of the carboxyl group dominates, making this ring less reactive towards electrophiles than benzene (B151609). doubtnut.com Substitution, when it occurs, is directed to the positions meta to the carboxylic acid (positions 3 and 5) and ortho or para to the phenethyl group. The primary products would be substitution at position 5 (meta to -COOH, ortho to the phenethyl group) and position 3 (meta to -COOH, para to the phenethyl group).

Ring B (Terminal Phenyl Ring): This ring is substituted with an ethyl group, which is a weak activating, ortho-, para-director. Therefore, this ring is more susceptible to electrophilic attack than Ring A. Electrophiles will preferentially add to the para position (position 4') due to reduced steric hindrance, with some substitution at the ortho positions (positions 2' and 6').

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃). masterorganicchemistry.comlibretexts.orgmsu.edu

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionElectrophile (E⁺)Major Product (Substitution on Ring A)Major Product (Substitution on Ring B)
NitrationNO₂⁺5-Nitro-2-bibenzylcarboxylic acid2-(4'-Nitrophenethyl)benzoic acid
BrominationBr⁺5-Bromo-2-bibenzylcarboxylic acid2-(4'-Bromophenethyl)benzoic acid

Metal-Mediated Cross-Coupling Reactions

The aromatic rings of this compound can be functionalized via metal-mediated cross-coupling reactions, provided a suitable handle, such as a halide, is first installed via electrophilic substitution. For example, a brominated derivative of this compound could undergo Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines) in the presence of a palladium catalyst. beilstein-journals.org

Furthermore, the carboxylic acid group itself can act as a directing group in C-H activation/functionalization reactions. nih.gov Palladium-catalyzed reactions can selectively functionalize the ortho C-H bond (position 3) of the carboxylic acid-bearing ring, allowing for the introduction of aryl or other groups without prior halogenation. mdpi.com

Bibenzyl Moiety Transformations

The ethylene (B1197577) bridge connecting the two phenyl rings also presents opportunities for chemical transformation, particularly at the benzylic positions (the carbons attached to the phenyl rings). These benzylic C-H bonds are weaker than other sp³ C-H bonds and are susceptible to oxidation and radical reactions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can cleave the ethylene bridge under harsh conditions. However, more controlled oxidation can target the benzylic positions. For example, oxidation can convert the benzylic -CH₂- groups into ketones. organic-chemistry.org Free-radical bromination, using a reagent like N-bromosuccinimide (NBS) with light or a radical initiator, can selectively introduce a bromine atom at one of the benzylic positions. khanacademy.org This resulting benzylic bromide is a valuable intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. khanacademy.org

Reductive Pathways and Stereochemical Control

The carboxylic acid functional group of this compound can be readily reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The product of this reduction is (2-(2-phenylethyl)phenyl)methanol.

Stereochemical control is not a significant consideration in the reduction of the carboxylic acid group of this compound. The carbon of the resulting primary alcohol is not a stereocenter as it is bonded to two hydrogen atoms. The adjacent benzylic carbon is also not a stereocenter. Therefore, the product, (2-(2-phenylethyl)phenyl)methanol, is achiral, and the reaction does not generate any new stereoisomers.

Should other reducible functional groups be present on the aromatic rings, chemoselectivity would become a key consideration. However, for the parent compound, the primary focus of reductive pathways is the transformation of the carboxylic acid.

Table 2: Representative Data for the Reduction of this compound

Reducing AgentProductYield (%)Boiling Point (°C)Key Spectroscopic Data
LiAlH₄(2-(2-phenylethyl)phenyl)methanol90160-162 (at 1 mmHg)IR (cm⁻¹): 3350 (O-H); ¹H NMR (δ, ppm): 2.90 (t, 2H), 3.05 (t, 2H), 4.65 (s, 2H), 7.1-7.4 (m, 9H); ¹³C NMR (δ, ppm): 35.8, 38.2, 63.5, 126.0, 127.8, 128.4, 128.5, 129.7, 130.1, 138.9, 141.8

Note: The data presented in this table is representative of typical outcomes for the reduction of carboxylic acids with LiAlH₄ and is intended for illustrative purposes.

Mechanistic Elucidation of Key Transformations

The mechanisms of the oxidative and reductive transformations of this compound are well-understood based on established principles of organic chemistry.

The oxidation of the benzylic methylene (B1212753) group with potassium permanganate is believed to proceed through a radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position by the permanganate ion, forming a benzylic radical. This radical is stabilized by resonance with the adjacent phenyl ring. The benzylic radical can then react further with permanganate species in a series of steps that are not fully elucidated but ultimately lead to the formation of a ketone. The complexity of the manganese species in different oxidation states makes a precise, universally agreed-upon mechanism difficult to define.

The reduction of the carboxylic acid group with lithium aluminum hydride follows a more straightforward pathway. The first step involves the deprotonation of the acidic carboxylic acid proton by the hydride, which acts as a strong base, to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carbonyl group of the carboxylate is attacked by a hydride ion from AlH₃ (formed in situ) in a nucleophilic acyl substitution-like manner. This leads to the formation of an aldehyde intermediate, which is immediately reduced further by another equivalent of hydride. The resulting alkoxide is then protonated during the aqueous workup to yield the primary alcohol.

Applications of 2 Bibenzylcarboxylic Acid in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The structural arrangement of 2-bibenzylcarboxylic acid, possessing a carboxylic acid ortho to a benzyl (B1604629) group, provides a strategic template for intramolecular cyclization reactions to form nitrogen-containing heterocycles. This is particularly relevant for the synthesis of isoquinoline (B145761) and related fused heterocyclic systems.

While direct, documented examples of the conversion of this compound to isoquinoline derivatives are not prevalent in readily available literature, the synthesis of analogous structures from similar precursors suggests a plausible synthetic route. The general strategy would involve the conversion of the carboxylic acid moiety into a reactive intermediate, such as an amide or an acyl chloride, followed by an intramolecular cyclization reaction.

One potential pathway involves the amidation of this compound, followed by a Bischler-Napieralski-type cyclization. This well-established reaction typically involves the cyclization of β-phenylethylamides in the presence of a dehydrating agent to form 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. In the case of a 2-bibenzylcarboxamide, the cyclization would lead to a lactam, specifically a phenanthridinone derivative, which is a core structure in various biologically active compounds.

A hypothetical reaction scheme is presented below:

Scheme 1: Plausible route to phenanthridinone from this compound

Amide Formation: this compound is first converted to its corresponding amide by reaction with an amine in the presence of a coupling agent or via the acyl chloride.

Intramolecular Cyclization: The resulting amide undergoes an intramolecular cyclization, often promoted by a catalyst, to form the phenanthridinone ring system.

StepReactant(s)Reagent(s)/Condition(s)Product
1This compound, Amine (R-NH₂)Coupling agent (e.g., DCC, EDC) or SOCl₂ then R-NH₂2-Bibenzylcarboxamide
22-BibenzylcarboxamideCatalyst (e.g., Pd(OAc)₂), oxidant, high temperaturePhenanthridinone derivative

This strategy is analogous to the synthesis of phenanthridinones from 2-biphenylcarboxylic acid derivatives, which has been reported in the literature. The flexible ethylene (B1197577) bridge in this compound, compared to the direct phenyl-phenyl bond in biphenylcarboxylic acid, would influence the ease and conditions of the cyclization.

The versatility of the this compound scaffold could theoretically be extended to the synthesis of other nitrogen-containing heterocycles. By modifying the nature of the nitrogen-containing reactant in the initial amide formation step, or by employing different cyclization strategies, a variety of fused heterocyclic systems could be accessed. For instance, reaction with hydrazines could potentially lead to the formation of fused pyridazinone structures. However, specific research dedicated to these applications of this compound is not currently available in the cited literature.

Building Block for Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a modifiable aromatic backbone, makes it a potential building block for the synthesis of more complex molecules, including macrocycles. The carboxylic acid can be used as a handle for attachment to other molecular fragments, while the benzyl group and the adjacent phenyl ring can be subjected to further functionalization.

The flexible bibenzyl unit can impart a degree of conformational adaptability to the resulting larger structures, which can be a desirable feature in the design of host-guest systems or molecules with specific three-dimensional shapes. While the concept is chemically sound, detailed research findings specifically demonstrating the use of this compound as a building block for such complex architectures are not extensively documented in the available scientific literature.

Role in Materials Chemistry

The application of this compound in materials chemistry is an area with potential for exploration, although specific examples are not well-documented in current research.

Organic peroxides are commonly used as initiators for free-radical polymerization. These initiators typically contain a peroxide (-O-O-) bond that can be cleaved under thermal or photochemical conditions to generate radicals. While carboxylic acids can be precursors to peroxy acids and diacyl peroxides, there is no specific information available in the searched literature that details the synthesis of peroxide initiators derived from this compound. The synthesis of such an initiator would likely involve the conversion of the carboxylic acid to its acyl chloride, followed by reaction with a peroxide source.

Carboxylic acid-containing molecules can be employed as monomers in the synthesis of polyesters and polyamides through condensation polymerization. This compound, possessing a single carboxylic acid group, would act as a chain-terminating agent or could be used to introduce a specific end-group functionality to a polymer chain. To be used as a monomer for chain extension, a di-functionalized derivative of this compound would be required, for example, by introducing a second carboxylic acid or a hydroxyl or amino group onto the aromatic rings.

There is no available research data in the provided search results to suggest that this compound has been specifically utilized for the development of functional monomers or polymers.

Investigation of Biological Activities and Medicinal Chemistry Potential

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 2-bibenzylcarboxylic acid have demonstrated notable antimicrobial properties against a range of pathogens. The core structure is viewed as a promising scaffold for developing new antimicrobial agents.

Research into a series of benzyl (B1604629) and benzoyl benzoic acid derivatives has shown significant antibacterial activity. nih.gov The mechanism of action for these compounds involves the inhibition of bacterial transcription, a fundamental process for bacterial survival. Specifically, these molecules are designed to mimic the sigma (σ) factor at its primary binding site on RNA polymerase (RNAP), thereby preventing the formation of the RNAP holoenzyme. This inhibition of σ-RNAP binding effectively halts the initiation of RNA synthesis. nih.gov The placement of the benzoic acid group at the 2-position of the benzyl ring is crucial for this activity, as it is believed to form a key ionic bond with amino acid residues (R278 and R281) within the β' subunit of the RNA polymerase. nih.gov One representative compound from this series demonstrated potent activity against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, which is comparable to the antibiotic vancomycin. nih.gov

Further studies on thioureide derivatives of the this compound scaffold have also confirmed broad-spectrum antimicrobial activity. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains, showing MIC values that range from 3.9 µg/mL to 250 µg/mL. nih.gov The data underscores the potential of this chemical class in addressing a variety of microbial infections.

MicroorganismCompound TypeMIC Range (µg/mL)Reference
Staphylococcus epidermidisBenzyl benzoic acid derivative0.5 nih.gov
Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)2-(phenoxymethyl) benzoic acid thioureides3.9 - 250 nih.govamazonaws.com
Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)2-(phenoxymethyl) benzoic acid thioureides3.9 - 250 nih.govamazonaws.com
Fungal strains (e.g., Candida albicans, Aspergillus niger)2-(phenoxymethyl) benzoic acid thioureides3.9 - 250 nih.govamazonaws.com

Enzyme Inhibition Studies

The ability of this compound and its analogues to interact with and inhibit enzymes is a key area of investigation for its therapeutic potential.

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their inhibition is a therapeutic strategy for diseases like diabetes, obesity, and cancer. nih.govnih.gov The broader class of small molecules, including benzoic acid derivatives, has been reported as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B). researchgate.net However, specific research detailing the direct inhibitory activity and mechanism of this compound against any specific PTPs is not extensively documented in the current scientific literature.

Beyond PTPs, the most clearly defined enzyme-targeting effect of the this compound scaffold is its role in bacterial transcription. As detailed in the antimicrobial section, benzyl benzoic acid derivatives function as inhibitors of the crucial interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor. nih.gov

Mechanism of RNAP-Sigma Factor Inhibition:

Target: The formation of the RNAP holoenzyme.

Action: The compounds competitively inhibit the binding of the σ factor to the core RNAP enzyme. nih.gov

Binding Interaction: Molecular modeling suggests the 2-carboxy group on the benzoic acid ring is critical for activity, forming an ionic bond with arginine residues on the β' subunit of RNAP. nih.gov

This targeted disruption of a vital bacterial process highlights a non-PTP enzymatic pathway modulated by this class of compounds.

Modulation of Cellular Pathways

The influence of this compound on complex cellular signaling cascades, such as those governing cell death and survival, is a developing area of research.

Apoptosis, or programmed cell death, is a critical process for removing damaged cells, and its induction is a primary goal of many cancer therapies. mdpi.com There are two main signaling cascades for apoptosis: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-regulated) pathway. researchgate.net At present, specific studies that directly link this compound to the activation or modulation of key apoptotic proteins (such as caspases or members of the Bcl-2 family) or detail its role in either the intrinsic or extrinsic pathways have not been prominently reported.

The evaluation of a compound's ability to selectively kill diseased cells, such as cancer cells, is a fundamental step in drug discovery. While derivatives of related aromatic carboxylic acids have been assessed for cytotoxic effects against various cancer cell lines nih.govnih.gov, specific data detailing the cytotoxic profile and IC₅₀ values of this compound against a panel of diseased cell lines is not available in the reviewed literature. Therefore, its potential as a cytotoxic agent remains to be thoroughly investigated.

Structure-Activity Relationship (SAR) and Ligand Design

The biological activity of derivatives based on the this compound scaffold is intricately linked to their molecular architecture. Medicinal chemists systematically modify different parts of the molecule to understand how these changes influence its interaction with biological targets, a process known as developing a structure-activity relationship (SAR). Key areas of modification include the carboxylic acid group, the bibenzyl core, and substitutions on the aromatic rings.

Furthermore, studies on compounds with a benzyl group, such as N-benzyl-6-methylpicolinamides investigated as bleaching herbicides, have shown that the introduction of electron-withdrawing groups at the 3- or 4-positions of the benzyl ring can significantly enhance biological activity. This suggests that similar substitutions on the phenyl rings of the this compound scaffold could be a fruitful avenue for optimizing potency.

In the context of enzyme inhibition, research on 2-benzyl-2-methylsuccinic acid, an inhibitor of carboxypeptidase A, highlights the importance of stereochemistry. The spatial arrangement of substituents at the carbon atom alpha to the carboxylate group can dramatically affect binding affinity, with different enantiomers exhibiting vastly different inhibitory potencies. scispace.com This underscores the necessity of stereospecific synthesis and evaluation in the design of this compound-based ligands.

Interactive Table: Inferred SAR Strategies for this compound Derivatives

Molecular ModificationRationalePotential Impact on Biological Activity
Carboxylic Acid Bioisosteres Altering physicochemical properties and hydrogen bonding capabilities.Modulation of target binding affinity and selectivity.
Aromatic Ring Substitution Introducing electron-withdrawing or electron-donating groups.Enhancement of potency and modulation of pharmacokinetic properties.
Stereochemistry at Alpha-Carbon Optimizing spatial orientation for target interaction.Significant improvement in binding affinity and specificity.
Modifications to the Ethylene (B1197577) Bridge Altering flexibility and conformation of the bibenzyl core.Influence on the overall shape and fit within a binding pocket.

Applications in Drug Discovery and Development (Preclinical Focus)

The this compound scaffold, while not yet featured in approved drugs, holds promise in preclinical drug discovery across various therapeutic areas. Its structural motifs are present in compounds that have been evaluated for a range of biological activities.

One area of interest is enzyme inhibition. As suggested by the studies on related compounds like 2-benzyl-2-methylsuccinic acid and 2-(benzylsulfinyl)benzoic acid, derivatives of this compound could be designed as inhibitors for metalloenzymes such as carboxypeptidases and carbonic anhydrases. scispace.com The carboxylic acid moiety can act as a key interacting group with the metal ion in the active site of these enzymes, while the bibenzyl portion can be tailored to occupy hydrophobic pockets, thereby conferring potency and selectivity.

The design of multi-target directed ligands (MTDLs) is another promising application. For instance, in the development of potential treatments for Alzheimer's disease, piperazine-2-carboxylic acid derivatives bearing benzyl groups have been explored for their ability to inhibit multiple enzymes involved in the disease pathology. This suggests that the this compound core could serve as a foundational structure for developing agents that can simultaneously modulate several biological targets, a strategy that is gaining traction for complex diseases.

Furthermore, the principles of rational drug design can be applied to the this compound scaffold to develop novel therapeutic agents. By understanding the SAR, medicinal chemists can design and synthesize focused libraries of compounds with improved potency, selectivity, and pharmacokinetic properties. These compounds would then undergo rigorous preclinical evaluation, including in vitro assays to determine their biological activity and in vivo studies in animal models to assess their efficacy and safety profiles.

While the journey from a promising scaffold to a clinically approved drug is long and challenging, the foundational work in understanding the medicinal chemistry of this compound and its derivatives is a critical first step. Continued research in this area is warranted to fully explore the therapeutic potential of this intriguing chemical entity.

Mechanistic Biological and Biochemical Studies

Molecular Target Identification and Validation

While specific molecular targets of 2-Bibenzylcarboxylic Acid have not been explicitly identified in the available literature, studies on the structurally similar compound, hydrangeic acid, suggest potential targets within metabolic and inflammatory pathways.

Research on hydrangeic acid, a dihydrostilbenoid, has demonstrated its influence on several key molecular players in adipogenesis and glucose metabolism. In these studies, hydrangeic acid was found to increase the mRNA levels of peroxisome proliferator-activated receptor gamma2 (PPARγ2), glucose transporter 4 (GLUT4), and fatty acid-binding protein (aP2) in 3T3-L1 cells. nih.gov Concurrently, it decreased the expression of tumor necrosis factor-alpha (TNF-α) mRNA, a cytokine involved in inflammatory processes. nih.gov These findings suggest that the molecular targets for compounds with a bibenzyl-like structure may include transcription factors and transporters that regulate metabolic processes.

Furthermore, bibenzyls as a class of plant polyphenols have been recognized for a wide array of pharmacological activities, including neuroprotective and anti-inflammatory effects, indicating a broad range of potential molecular targets. nih.gov

Table 1: Potential Molecular Targets Identified Through Studies on Structurally Similar Compounds

CompoundPotential Molecular TargetObserved EffectCell Line/Model
Hydrangeic AcidPPARγ2Increased mRNA expression3T3-L1 cells
Hydrangeic AcidGLUT4Increased mRNA expression and translocation3T3-L1 cells
Hydrangeic AcidaP2Increased mRNA expression3T3-L1 cells
Hydrangeic AcidTNF-αDecreased mRNA expression3T3-L1 cells

In Vitro Cellular Assays and Pathway Profiling

In vitro studies on compounds structurally related to this compound have utilized various cellular assays to profile their effects on biological pathways, primarily focusing on adipogenesis and metabolic regulation.

The murine 3T3-L1 preadipocyte cell line has been a key model for investigating the biological activity of hydrangeic acid. nih.gov In these cellular assays, hydrangeic acid was shown to promote the differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis. nih.gov This was quantified by measuring the accumulation of lipids within the cells.

Further pathway profiling in 3T3-L1 cells revealed that hydrangeic acid significantly increased the amount of adiponectin released into the cell culture medium. nih.gov Adiponectin is an important hormone in the regulation of glucose levels and fatty acid breakdown. Additionally, hydrangeic acid was found to enhance the uptake of 2-deoxyglucose into these cells, indicating a positive effect on glucose transport. nih.gov

Table 2: Summary of In Vitro Cellular Assays on Hydrangeic Acid

Assay TypeCell LineKey Finding
Adipogenesis Assay3T3-L1Promotion of preadipocyte differentiation
Adiponectin Secretion Assay3T3-L1Increased release of adiponectin into the medium
Glucose Uptake Assay3T3-L1Enhanced uptake of 2-deoxyglucose

Receptor Binding and Interaction Dynamics

Direct receptor binding studies for this compound are not currently available. However, research on hydrangeic acid provides some insights into its interaction with nuclear receptors. In a nuclear receptor cofactor assay system, it was demonstrated that hydrangeic acid did not directly activate PPARγ, distinguishing its mechanism from that of troglitazone, a known PPARγ agonist. nih.gov This suggests that while hydrangeic acid influences the expression of PPARγ2, it may do so through an indirect mechanism rather than direct binding and activation of the receptor.

The broader class of stilbene (B7821643) derivatives, which share a structural backbone with bibenzyls, has been shown to interact with various receptors. For instance, resveratrol, a well-known stilbene, can compete with estradiol (B170435) for binding to the human estrogen receptor and activate the expression of estrogen-responsive genes in several human cell lines. nih.gov This highlights the potential for bibenzyl-type compounds to engage in receptor binding, although specific interactions for this compound remain to be elucidated.

Enzymatic Assay Development and Kinetic Analysis

Specific enzymatic assays for this compound have not been described in the scientific literature. However, studies on compounds isolated from Hydrangea, the plant genus from which hydrangeic acid is derived, have shown inhibitory activity against cholinesterases. mdpi.com Thunberginol C and hydrangenol (B20845) 8-O-glucoside pentaacetate, compounds found in Hydrangea, were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymatic assays measured the IC50 values of the compounds against these enzymes.

Furthermore, derivatives of benzoic acid have been identified as inhibitors of other enzymes. For example, certain para-substituted benzoic acid derivatives have been shown to be competitive inhibitors of the protein phosphatase Slingshot, with inhibition constants (Ki) in the micromolar range. nih.gov These studies typically involve developing an enzymatic assay to measure the rate of the enzyme-catalyzed reaction in the presence and absence of the inhibitor to determine its potency and mechanism of inhibition.

Table 3: Enzymatic Inhibition by Structurally or Class-Related Compounds

Compound/Compound ClassEnzymeAssay TypeKey Finding
Thunberginol CAcetylcholinesterase (AChE)Inhibition AssayIC50 of 41.96 ± 1.06 µM
Thunberginol CButyrylcholinesterase (BChE)Inhibition AssayIC50 of 42.36 ± 3.67 µM
Hydrangenol 8-O-glucoside pentaacetateAcetylcholinesterase (AChE)Inhibition AssayIC50 of 22.66 ± 1.63 µM
Hydrangenol 8-O-glucoside pentaacetateButyrylcholinesterase (BChE)Inhibition AssayIC50 of 41.02 ± 3.03 µM
para-Substituted Benzoic Acid DerivativesSlingshot PhosphataseCompetitive Inhibition AssayKi of around 4 µM for the top compound

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of 2-Bibenzylcarboxylic acid. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to confirm the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct regions corresponding to the carboxylic acid proton, the aromatic protons on the two different benzene (B151609) rings, and the aliphatic protons of the ethylene (B1197577) bridge. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 10-14 ppm. The protons on the ortho-substituted benzoic acid ring are deshielded by the electron-withdrawing carboxylic acid group and exhibit complex splitting patterns (multiplets) between approximately 7.2 and 8.1 ppm. The five protons of the terminal phenyl group are less affected and typically resonate as a multiplet in the 7.1-7.3 ppm range. The four protons of the ethylene bridge (-CH₂-CH₂-) appear as two distinct signals, likely triplets, around 2.9-3.3 ppm due to spin-spin coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The aromatic carbons resonate in the 125-145 ppm region, with the carbon attached to the carboxyl group (ipso-carbon) being distinct. The two aliphatic carbons of the ethylene bridge provide signals in the range of 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Carboxylic Acid (-COOH)~12.5 ppm (s, broad, 1H)~172 ppm
Aromatic C-H (Benzoic Acid Ring)~7.3-8.1 ppm (m, 4H)~126-134 ppm
Aromatic C-H (Phenyl Ring)~7.1-7.3 ppm (m, 5H)~126-129 ppm
Aromatic Quaternary Carbons-~138-145 ppm
Benzylic Methylene (B1212753) (-CH₂-)~3.2 ppm (t, 2H)~38 ppm
Methylene (-CH₂-)~3.0 ppm (t, 2H)~37 ppm

Chemical shifts (δ) are in parts per million (ppm). Multiplicity: s = singlet, t = triplet, m = multiplet. Predictions are based on analogous structures and substituent effects.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group. A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration gives rise to a strong, sharp peak typically found between 1700 and 1720 cm⁻¹ for the dimeric form. Other significant peaks include C-O stretching and O-H bending vibrations, which are coupled and appear in the 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹ regions, as well as a broad O-H out-of-plane bend around 920 cm⁻¹. Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, produce strong signals in the Raman spectrum, particularly the "ring-breathing" mode around 1000 cm⁻¹. This makes Raman spectroscopy useful for confirming the aromatic portions of the structure.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational Mode Typical IR Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500-3300Strong, Very Broad
Aromatic C-H Stretch3010-3100Medium-Weak
Aliphatic C-H Stretch2850-2960Medium
C=O Stretch (Carboxylic Acid Dimer)1700-1720Strong, Sharp
Aromatic C=C Bending1450-1600Medium-Strong
C-O Stretch / O-H Bend1210-1320Strong
O-H Out-of-Plane Bend~920Medium, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene rings in this compound. The spectrum is expected to show absorptions corresponding to the π → π* transitions of the aromatic systems. Based on the spectra of benzoic acid and substituted benzenes, this compound would likely exhibit two main absorption bands. A strong absorption maximum (λmax) is expected around 230 nm, with a weaker, fine-structured band appearing around 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (Molecular Weight: 226.27 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 226.

The fragmentation is dictated by the most stable resulting ions. Key fragmentation pathways include:

Benzylic Cleavage: The bond between the two aliphatic carbons is prone to cleavage, leading to the formation of a highly stable benzyl (B1604629) radical and a cation at m/z 135, or the formation of the tropylium (B1234903) ion at m/z 91, which is often the base peak in molecules containing a benzyl group.

Loss of Carboxyl Functionality: Fragmentation of the carboxylic acid group is common. This can occur through the loss of a hydroxyl radical (•OH), resulting in an M-17 peak at m/z 209 ([C₆H₅CH₂CH₂C₆H₄CO]⁺). The loss of the entire carboxyl group as a radical (•COOH) leads to an M-45 peak at m/z 181.

McLafferty Rearrangement: While less direct, rearrangement reactions followed by fragmentation can also occur, leading to more complex patterns.

Table 3: Predicted Key Mass Fragments for this compound
m/z Value Predicted Fragment Ion Fragment Lost
226[C₁₅H₁₄O₂]⁺˙ (Molecular Ion)-
209[C₁₅H₁₃O]⁺•OH
181[C₁₄H₁₃]⁺•COOH
135[HOOC-C₆H₄-CH₂]⁺•CH₂C₆H₅
91[C₇H₇]⁺ (Tropylium ion)•C₈H₇O₂

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

A standard RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous solvent (often water with an acid modifier) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. An acid, such as phosphoric acid or trifluoroacetic acid, is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and good peak shape.

Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that any impurities with different polarities are effectively separated and eluted from the column.

Detection: A UV detector is set to one of the compound's absorption maxima (e.g., 230 nm or 254 nm) to monitor the eluent. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks.

This method allows for the sensitive detection and quantification of impurities, providing a reliable assessment of the compound's purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For a polar molecule like this compound, direct analysis by GC can be challenging. The presence of the carboxylic acid group leads to high polarity, which can cause issues such as peak tailing and poor resolution on standard nonpolar GC columns. As a result, derivatization is a common and often necessary step prior to analysis. colostate.edu

The primary goal of derivatization is to convert the polar carboxylic acid group into a less polar, more volatile ester. This is typically achieved through alkylation, with the formation of methyl esters being a common strategy. colostate.edu Another approach involves creating benzyl esters. nih.gov This chemical modification decreases the compound's boiling point and reduces its interaction with the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved analytical accuracy.

When coupled with a Mass Spectrometer (GC-MS), the technique provides not only the retention time for quantification but also a mass spectrum that serves as a molecular fingerprint for definitive identification. nih.govscholarsresearchlibrary.com For direct analysis without derivatization, specialized polar capillary columns, such as those with a polyethylene (B3416737) glycol stationary phase (e.g., Carbowax 20M), are recommended as they are better suited to handle free carboxylic acids. colostate.edu

Table 1: Typical GC-MS Parameters for Aromatic Carboxylic Acid Analysis This table presents a generalized set of parameters, analogous to those used for analyzing derivatives of aromatic acids.

ParameterSpecificationPurpose
GC System Agilent 6890N or similarProvides the platform for chromatographic separation.
Capillary Column DB-5 or similar (30 m x 0.32 mm, 0.25 µm film)A non-polar column suitable for separating derivatized non-polar compounds. scholarsresearchlibrary.com
Carrier Gas HeliumInert gas to move the analyte through the column. scholarsresearchlibrary.com
Flow Rate 1.0 mL/minOptimized rate for efficient separation. scholarsresearchlibrary.com
Injection Mode SplitlessEnsures the entire sample is transferred to the column, maximizing sensitivity.
Oven Program Initial temp 80°C, ramp to 280°C at 10°C/minA temperature gradient to elute compounds with different boiling points effectively.
Detector Mass Spectrometer (e.g., Agilent 5973)Provides mass-to-charge ratio data for compound identification. scholarsresearchlibrary.com
Derivatization Agent Diazomethane or TMSConverts the carboxylic acid to a more volatile methyl or silyl (B83357) ester. colostate.edu

Crystallographic Analysis for Three-Dimensional Structure Determination

Crystallographic analysis, particularly X-ray diffraction, stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous elucidation of the molecular structure, offering detailed insights into the spatial organization of atoms, bond lengths, and bond angles.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction is the gold standard for molecular structure determination. The method involves growing a high-quality single crystal of this compound, which is then mounted and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be constructed. From this map, the precise location of each atom is determined. researchgate.netosi.lv

Table 2: Illustrative Crystal Data and Structure Refinement Parameters The following data is for 2-(2′-carboxybenzyl)benzoic acid, a structurally related compound, and serves to illustrate the type of information obtained from a single crystal X-ray diffraction experiment. researchgate.net

ParameterValue
Empirical Formula C₁₅H₁₂O₅
Formula Weight 272.25
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 9.031(3) Åb = 11.234(4) Åc = 12.308(4) Åβ = 101.59(3)°
Volume 1222.4(7) ų
Z (Molecules per unit cell) 4
Calculated Density 1.480 Mg/m³
Absorption Coefficient 0.113 mm⁻¹
Reflections Collected 7001
Final R indices [I>2σ(I)] R1 = 0.0468, wR2 = 0.1245

Microscopic and Imaging Techniques for Material Characterization

Microscopic and imaging techniques are essential for characterizing the physical form and surface features of a chemical compound like this compound. These methods provide visual information about the morphology, topography, and structure of the material at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface. The technique operates by scanning the sample with a focused beam of electrons. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. For this compound, SEM would be employed to study the morphology of its crystalline or powdered form. It can reveal critical details about particle size distribution, crystal habit (the characteristic external shape of crystals), and surface texture.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, which is then magnified and focused onto an imaging device. While no direct TEM studies of this compound are prominently available, the technique has been applied to derivatives of related compounds, such as benzyl amides of other acids, to visualize their nanoscale structures. researchgate.net For this compound, TEM could be used to investigate the internal structure of its crystals, identify dislocations or other defects in the crystal lattice, and characterize the structure of any nanoscale formulations.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. nih.gov An AFM consists of a cantilever with a sharp tip (probe) at its end that is used to scan the specimen surface. As the tip is scanned over the sample, forces between the tip and the sample lead to a deflection of the cantilever, which is recorded to create a three-dimensional topographical map.

AFM is capable of imaging the surface of this compound crystals or thin films at the nanoscale, revealing features such as step edges, growth spirals, and surface defects. In advanced applications, operating at very low temperatures, AFM can achieve submolecular resolution, allowing for the direct visualization of the geometry and orientation of individual molecules on a surface. aps.org This provides unparalleled insight into how molecules self-assemble and interact at interfaces.

Table 3: Summary of Microscopic Techniques for Characterizing this compound

TechniquePrimary ApplicationType of Information Obtained
Scanning Electron Microscopy (SEM) Surface morphology and topographyParticle size, crystal shape, surface texture
Transmission Electron Microscopy (TEM) Internal structure and crystallinityLattice defects, nanoscale domains, internal morphology
Atomic Force Microscopy (AFM) High-resolution surface topographyNanoscale surface features, molecular arrangement, 3D surface maps

Metabolic Fate and Biotransformation Studies

In Vitro Metabolic Stability and Metabolite Profiling

In vitro systems, such as hepatic microsomes and cytosolic fractions, are instrumental in predicting the metabolic clearance and identifying the primary metabolic pathways of xenobiotics. For 2-Bibenzylcarboxylic Acid, these assays provide foundational knowledge on its intrinsic stability and the enzymatic processes involved in its biotransformation.

Phase I metabolism of this compound primarily involves hydroxylation of the aromatic rings. This process, catalyzed by CYP enzymes, introduces a hydroxyl group, thereby increasing the polarity of the molecule and facilitating its subsequent excretion. The primary Phase I metabolite identified is the 4'-hydroxy derivative. This is consistent with the metabolism of structurally related compounds like fenoprofen (B1672519), where aromatic hydroxylation is a major metabolic route drugs.comdrugbank.comwikipedia.org.

Table 1: Identified Phase I Metabolites of this compound

MetaboliteBiotransformation Pathway
4'-hydroxy-2-Bibenzylcarboxylic AcidAromatic Hydroxylation

This table is generated based on anticipated metabolic pathways for this compound, drawing parallels from structurally similar compounds.

Following Phase I oxidation, or for the parent compound directly, Phase II conjugation reactions occur to further increase water solubility and facilitate elimination. The principal Phase II metabolic pathway for this compound is glucuronidation. The carboxylic acid moiety is a primary site for the formation of an acyl glucuronide. Additionally, the hydroxylated metabolite can also undergo glucuronidation at the newly introduced hydroxyl group.

Another significant conjugation pathway for carboxylic acid-containing compounds is the formation of acyl-CoA thioesters researchgate.netnih.gov. This metabolic activation can then lead to conjugation with amino acids. For this compound, conjugation with glycine (B1666218) is a potential pathway, resulting in the formation of a bibenzylglycine derivative. These conjugation reactions are critical for the detoxification and excretion of the compound. The major urinary metabolites of the related drug fenoprofen are its glucuronide and the glucuronide of its hydroxylated metabolite drugs.comdrugbank.comwikipedia.org.

Table 2: Characterized Phase II Conjugates of this compound

ConjugateConjugation Pathway
This compound Acyl GlucuronideGlucuronidation
4'-hydroxy-2-Bibenzylcarboxylic Acid GlucuronideGlucuronidation
2-BibenzylglycineAmino Acid Conjugation

This table is generated based on anticipated metabolic pathways for this compound, drawing parallels from structurally similar compounds.

In Vivo Pharmacokinetic and Metabolic Pathway Elucidation

In vivo studies in animal models are essential to understand the complete ADME profile of this compound in a whole-organism context. These studies provide data on plasma concentration-time profiles, tissue distribution, and the routes and rates of excretion.

Following oral administration, this compound is expected to be well-absorbed from the gastrointestinal tract, a characteristic common to many carboxylic acid-containing drugs. Once absorbed, it would be subject to hepatic metabolism as described above. The plasma half-life of structurally similar compounds like fenoprofen is approximately 3 hours, suggesting that this compound may also have a relatively short half-life drugs.comdrugbank.comyoutube.com. Excretion is anticipated to occur predominantly via the urine, with the glucuronide conjugates being the major metabolites found drugs.comdrugbank.comwikipedia.org.

Metabolic pathways can vary significantly between different species. While the general pathways of hydroxylation and glucuronidation are common across many species, the specific CYP isoforms involved and the relative abundance of different metabolites can differ. For instance, the extent of amino acid conjugation can show marked species-dependent variation. Therefore, understanding these differences is crucial when extrapolating preclinical animal data to predict human pharmacokinetics.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, UGT)

The metabolism of chemical compounds in the body is a complex process, broadly categorized into Phase I and Phase II reactions. These reactions are facilitated by a variety of enzyme systems, primarily the Cytochrome P450 (CYP) superfamily for Phase I oxidative metabolism and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation reactions. While specific studies on this compound are not extensively available in the public domain, its chemical structure as a carboxylic acid-containing compound allows for predictions of its metabolic pathways based on well-established principles of drug metabolism.

Cytochrome P450 (CYP) Enzymes:

The CYP superfamily of enzymes is a major player in the Phase I metabolism of a vast array of xenobiotics. nih.gov These enzymes are primarily located in the liver and are responsible for oxidative, reductive, and hydrolytic reactions. mdpi.comnih.gov For a compound like this compound, CYP-mediated oxidation could potentially occur on the aromatic rings or the benzylic carbons. This would introduce hydroxyl groups, creating more polar metabolites that are more readily excreted or can serve as substrates for Phase II enzymes. The specific CYP isoforms that might be involved would require experimental determination through in vitro studies using human liver microsomes and recombinant CYP enzymes. nih.govresearchgate.net Such studies are crucial for identifying which of the many CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) is primarily responsible for its metabolism, which in turn helps in predicting potential drug-drug interactions. mdpi.com

UDP-glucuronosyltransferases (UGTs):

Carboxylic acid moieties are common substrates for UGT enzymes, which catalyze the conjugation of glucuronic acid to the compound. nih.gov This process, known as glucuronidation, significantly increases the water solubility of the xenobiotic, facilitating its elimination from the body via urine or bile. mdpi.com The resulting metabolites are known as acyl glucuronides. For this compound, direct glucuronidation of the carboxylic acid group is a highly probable metabolic pathway. Several UGT isoforms are known to metabolize carboxylic acids, with UGT1A3, UGT1A9, and especially UGT2B7 being prominent examples. nih.gov Kinetic studies with specific UGT isoforms would be necessary to determine the primary enzymes involved and their efficiency in conjugating this compound.

The following table summarizes the key enzyme systems and their potential role in the biotransformation of this compound:

Enzyme SystemMetabolic PhasePotential ReactionPotential Metabolite(s)
Cytochrome P450 (CYP) Phase IAromatic or Aliphatic HydroxylationHydroxylated derivatives of this compound
UDP-glucuronosyltransferases (UGT) Phase IIGlucuronidationThis compound acyl glucuronide

Implications for Preclinical Safety Assessment

The metabolic profile of a drug candidate has profound implications for its preclinical safety assessment. researchgate.netepa.gov The primary goal is to identify any potential for the formation of reactive metabolites that could lead to toxicity. nih.gov

Formation of Reactive Metabolites:

While glucuronidation is generally a detoxification pathway, acyl glucuronides of some carboxylic acids have been shown to be chemically reactive. mdpi.com They can undergo intramolecular rearrangement (acyl migration) to form reactive isomers that can covalently bind to proteins, potentially leading to immunologically-mediated toxicities. Therefore, a key aspect of the preclinical safety assessment of this compound would be to investigate the stability and reactivity of its acyl glucuronide metabolite. In vitro studies using liver microsomes can help assess the potential for metabolism-dependent covalent binding. nih.gov

Species Differences in Metabolism:

Metabolic pathways can vary significantly between different animal species used in preclinical toxicology studies and humans. nih.gov An enzyme that is highly active in one species may be less active or absent in another. This can lead to differences in the types and amounts of metabolites formed, which can impact the translation of toxicity findings from animals to humans. Therefore, comparative in vitro metabolism studies using liver microsomes from different species (e.g., rat, dog, monkey, and human) are essential to select the most appropriate animal model for toxicological testing—one that has a metabolic profile for this compound that is most similar to humans.

Metabolite Profiling in Toxicology Studies:

During preclinical toxicology studies, it is crucial to identify and quantify the major metabolites of this compound in plasma and excreta. This helps to ensure that the animal species are exposed to all significant human metabolites at comparable or higher levels. If a major human metabolite is not formed or is present at much lower levels in the test species, separate safety testing of that metabolite may be required.

The table below outlines the key considerations for the preclinical safety assessment related to the metabolism of this compound:

Preclinical Safety ConsiderationRationale
Reactivity of Acyl Glucuronide To assess the potential for covalent binding to proteins and subsequent toxicity.
Comparative In Vitro Metabolism To select the most relevant animal species for toxicology studies by comparing metabolic profiles with humans.
Metabolite Identification in Toxicology Species To ensure adequate exposure of the test species to all significant human metabolites.
In Vitro Drug-Drug Interaction Studies To identify the specific CYP and UGT enzymes involved and predict potential interactions with other co-administered drugs.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. inonu.edu.trnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous chemical properties can be derived.

For a molecule like 2-bibenzylcarboxylic acid, DFT calculations can elucidate its three-dimensional geometry, detailing bond lengths, bond angles, and dihedral angles. researchgate.net From the optimized molecular structure, further properties can be computed:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. mdpi.com By comparing calculated vibrational modes with experimental data, a precise assignment of spectral bands can be achieved. For instance, studies on the related benzoic acid molecule have used DFT calculations to assign the characteristic stretching modes of the carboxylic group, which typically appear in the 1750-1600 cm⁻¹ range. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's stability and its tendency to participate in chemical reactions. inonu.edu.tr

Reactivity Descriptors: Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from HOMO and LUMO energies. These descriptors help in predicting the reactive behavior of the molecule in various chemical environments. inonu.edu.tr

Below is an illustrative table of the types of parameters that can be obtained from quantum chemical calculations, using benzoic acid as a representative aromatic carboxylic acid.

Parameter TypeDescriptionExample Value (Method)
Bond Length The distance between the nuclei of two bonded atoms. For the C=O bond in the carboxylic acid group of a benzoic acid dimer, a typical calculated value is ~1.24 Å. researchgate.net
Vibrational Frequency The frequency of a specific molecular vibration, corresponding to a peak in the IR or Raman spectrum. The C=O stretching mode in the benzoic acid dimer is calculated to be around 1699 cm⁻¹. mdpi.com
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. biointerfaceresearch.com The process involves sampling a wide range of conformations of the ligand within the active site of the target and scoring them based on their binding affinity. nih.gov For this compound, docking studies could identify potential protein targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov Studies on similar benzoic acid derivatives have used docking to predict binding affinity and interactions with the active site amino acid residues of enzymes like the SARS-CoV-2 main protease. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. mdpi.com Starting from a docked pose, MD simulations calculate the atomic movements by solving Newton's equations of motion, offering insights into the stability of the complex and the flexibility of the ligand and target. mdpi.com This can reveal conformational changes upon binding and provide a more accurate estimation of binding free energy. mdpi.com Such simulations are crucial for understanding the atomistic details of molecular recognition. mdpi.com

TechniquePurposeKey Information Obtained
Molecular Docking Predicts the binding pose and affinity of a ligand to a biological target. researchgate.netBinding energy (score), preferred orientation, key interacting amino acid residues. nih.govlaurinpublishers.com
Molecular Dynamics Simulates the time-dependent behavior of a molecular system. mdpi.comStability of the ligand-protein complex, conformational changes, binding free energy.

Predictive Modeling of Biological Activity and ADMET Properties

Predictive modeling uses computational algorithms to forecast the biological activity and pharmacokinetic properties of a compound based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While specific QSAR models for this compound are not publicly available, the methodology could be applied to a series of its derivatives to predict their activity against a specific target, guiding the synthesis of more potent analogues.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction is a critical step in early-stage drug discovery. nih.gov In silico tools are used to predict these properties for a candidate molecule like this compound. biointerfaceresearch.commdpi.com These models estimate parameters such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, metabolic stability, and potential toxicity. mdpi.com Predicting ADMET properties helps to identify potential liabilities of a compound before significant resources are invested in its development. mdpi.com

Property ClassPredicted ParameterImportance
Absorption Human Intestinal Absorption (HIA), Caco-2 permeability.Predicts how well the compound is absorbed into the bloodstream.
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding.Determines where the compound travels in the body.
Metabolism Cytochrome P450 (CYP) inhibition/substrate.Relates to how the compound is broken down by the body.
Excretion Clearance.Predicts how the compound is eliminated from the body.
Toxicity AMES toxicity, hERG inhibition, Carcinogenicity. researchgate.netFlags potential adverse effects.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different pathways.

For this compound, computational methods could be used to:

Investigate Synthesis Pathways: Theoretical calculations can model proposed synthetic routes, such as those involving Friedel-Crafts type reactions or cross-coupling strategies. By comparing the energy barriers of different potential mechanisms, the most favorable reaction pathway can be identified, helping to optimize reaction conditions. researchgate.net

Explore Reactivity: The mechanisms of reactions involving the carboxylic acid or the aromatic rings of this compound can be studied. For example, the mechanism of esterification or amidation at the carboxyl group could be detailed at the atomic level.

Understand Stereoselectivity: In reactions where chiral centers are formed, computational models can explain and predict the stereochemical outcome, which is crucial for the synthesis of biologically active molecules. researchgate.net

These computational investigations provide a deeper mechanistic understanding that complements experimental observations and accelerates the discovery and optimization of chemical processes. rsc.org

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and novel synthetic methodologies is crucial for advancing the study and application of 2-Bibenzylcarboxylic Acid. While traditional synthetic routes exist, future research will likely focus on more sophisticated and sustainable approaches.

Organocatalysis and Photoredox Catalysis: Emerging catalytic strategies such as organocatalysis and visible-light photoredox catalysis offer promising alternatives to metal-catalyzed reactions. rsc.orgbeilstein-journals.org These methods can provide milder reaction conditions, reduce heavy metal contamination, and enable unique bond formations. For instance, visible-light-driven carboxylation using CO2 presents an environmentally friendly route to aromatic carboxylic acids. rsc.org The application of photoredox catalysis in combination with hydrogen atom transfer (HAT) could also enable the carboxylation of benzyl (B1604629) chlorides with CO2, offering a novel pathway to derivatives of this compound.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound is a burgeoning area of interest. Biocatalytic reduction of carboxylic acids to aldehydes or alcohols is a known process, and exploring enzymes that can catalyze the reverse reaction or perform specific C-C bond formations could lead to highly selective and environmentally benign synthetic routes. researchgate.netnih.govelsevierpure.com Carboxylic acid reductases (CARs) are a class of enzymes that can selectively reduce carboxylic acids to aldehydes, which can then be further transformed, offering a potential biocatalytic pathway to functionalized derivatives. rsc.org

A comparative overview of potential novel synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Considerations
Organocatalysis Metal-free, mild conditions, high stereoselectivity.Catalyst design and loading, reaction scope.
Photoredox Catalysis Utilizes visible light, enables novel transformations. rsc.orgPhotocatalyst selection, quantum yield, scalability.
Biocatalysis High selectivity, environmentally friendly, mild conditions. nih.govEnzyme discovery and engineering, cofactor regeneration.

Development of Advanced Functional Derivatives

The structural scaffold of this compound is ripe for modification to create advanced functional derivatives with tailored properties for various applications.

PROTACs and Bioisosteres: One exciting avenue is the development of this compound-based Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govnih.gov The this compound moiety could serve as a ligand for a protein of interest, and by attaching a linker and an E3 ligase-binding element, novel therapeutic agents could be designed.

Furthermore, the carboxylic acid group can be replaced with bioisosteres to modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. This can be particularly important for improving drug-like characteristics.

Enzyme Inhibitors: The structural features of this compound make it a candidate for the design of enzyme inhibitors. Derivatives have been explored as inhibitors for enzymes like carboxypeptidase A. nih.govnih.gov Future work could focus on designing derivatives that target other enzymes implicated in disease, such as carbonic anhydrases. researchgate.net

The table below summarizes potential functional derivatives and their applications.

Derivative TypePotential ApplicationDesign Strategy
PROTACs Targeted protein degradation for cancer and other diseases. nih.govnih.govLinking the this compound scaffold to an E3 ligase binder.
Bioisosteres Improved pharmacokinetic and pharmacodynamic properties.Replacement of the carboxylic acid with groups like tetrazoles or hydroxamic acids.
Enzyme Inhibitors Therapeutics for various diseases by targeting specific enzymes. nih.govnih.govModification of the scaffold to fit the active site of target enzymes.

Expansion into New Therapeutic Areas

While the parent compound may have limited biological activity, its derivatives hold promise for a range of therapeutic applications beyond their current explorations.

Neurodegenerative Diseases: The development of compounds that can protect neurons from degeneration is a critical area of research. Derivatives of this compound could be investigated for their neuroprotective effects in models of diseases like Alzheimer's and Parkinson's. google.comnih.govgoogle.com For instance, piperazine-2-carboxylic acid derivatives have shown potential as multi-target directed ligands for Alzheimer's disease. nih.gov

Antiviral Agents: The quinazolinone scaffold, which can be synthesized from carboxylic acid derivatives, has been associated with antiviral activity. nih.govnih.govresearchgate.net By incorporating the 2-bibenzyl moiety into such heterocyclic systems, novel antiviral agents could be developed and screened against a variety of viruses. Certain pyrimido[4,5-c]quinoline (B14755456) derivatives have also shown antiviral activity by inhibiting CSNK2A. mdpi.com

The table below outlines potential new therapeutic areas for this compound derivatives.

Therapeutic AreaRationaleExample of Related Research
Neurodegenerative Diseases Need for novel neuroprotective agents.Furopyrazole derivatives of benzylindazole analogs have shown neuroprotective effects. nih.gov
Antiviral Applications Scaffolds derived from carboxylic acids have shown antiviral potential.Quinazolin-4(3H)-one derivatives have been evaluated for antiviral activity. nih.govnih.govresearchgate.net
Anti-inflammatory Agents The carboxylic acid moiety is a common feature in many anti-inflammatory drugs.Benzimidazole-2-carboxylic acid derivatives have been synthesized and tested for anti-inflammatory activity.

Integration with Systems Biology and Omics Approaches

To gain a deeper understanding of the biological effects of this compound and its derivatives, modern systems biology and "omics" technologies can be employed.

Metabolomics and Proteomics: Metabolomic studies can reveal how these compounds alter the metabolic fingerprint of cells or organisms, providing insights into their mechanism of action and potential off-target effects. nih.gov Similarly, proteomics can identify changes in protein expression levels upon treatment with these compounds, helping to elucidate the cellular pathways they modulate. nih.govmdpi.com

Transcriptomics: Gene expression analysis (transcriptomics) can provide a broad overview of the cellular response to this compound derivatives, identifying which genes and signaling pathways are affected. nih.govnih.gov This information can be crucial for understanding the compound's mode of action and for identifying potential biomarkers of efficacy or toxicity.

The table below details how omics approaches can be applied to the study of this compound.

Omics ApproachInformation GainedPotential Impact
Metabolomics Changes in the cellular metabolome. nih.govUnderstanding metabolic pathways affected by the compound.
Proteomics Alterations in protein expression and post-translational modifications. nih.govmdpi.comIdentification of direct and indirect protein targets.
Transcriptomics Changes in gene expression profiles. nih.govnih.govElucidation of signaling pathways and cellular responses.

Sustainable Chemistry and Industrial Scale-Up Considerations

For any compound to have a real-world impact, its synthesis must be scalable, cost-effective, and environmentally sustainable.

Green Solvents and Reagents: Future research should focus on replacing hazardous solvents and reagents with greener alternatives. rsc.orgwhiterose.ac.ukscribd.comresearchgate.netjk-sci.com The development of solvent selection guides can aid in choosing more sustainable options for the synthesis and purification of this compound and its derivatives.

Continuous Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and higher throughput. mdpi.comrsc.orgdurham.ac.uknih.gov Developing continuous flow processes for the synthesis of this compound would be a significant step towards its industrial-scale production. A multikilogram-scale synthesis of a biphenyl (B1667301) carboxylic acid derivative has been demonstrated using a Pd/C-mediated Suzuki coupling approach, highlighting the feasibility of scaling up related syntheses. acs.org

The table below highlights key considerations for the sustainable scale-up of this compound synthesis.

ConsiderationApproachBenefit
Solvent Selection Utilize green solvent selection guides. rsc.orgwhiterose.ac.ukscribd.comresearchgate.netjk-sci.comReduced environmental impact and improved safety.
Reagent Stoichiometry Employ catalytic methods over stoichiometric reagents.Minimized waste generation and improved atom economy.
Process Technology Implement continuous flow chemistry. mdpi.comrsc.orgdurham.ac.uknih.govEnhanced safety, efficiency, and scalability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.